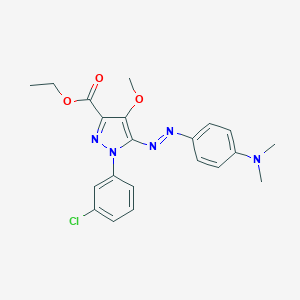
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCPY-MA and is a member of the pyrazole family of compounds.
Mecanismo De Acción
The mechanism of action of DCPY-MA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. It may also act by binding to specific receptors in the body.
Efectos Bioquímicos Y Fisiológicos
DCPY-MA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, anti-inflammatory activity, and the ability to act as a colorimetric sensor for metal ions. It has also been shown to have low toxicity and high stability under various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCPY-MA in lab experiments is its high stability and low toxicity, which makes it a safe and reliable reagent for use in various applications. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.
Direcciones Futuras
There are several future directions for research on DCPY-MA, including:
1. Further investigation of its potential as an anti-cancer agent, including studies on its efficacy in different types of cancer and in combination with other drugs.
2. Development of new materials based on DCPY-MA for use in OLEDs and other applications.
3. Exploration of its potential as a colorimetric sensor for other analytes, including proteins and nucleic acids.
4. Investigation of its mechanism of action and binding to specific receptors in the body.
5. Development of new synthesis methods that are more efficient and cost-effective.
In conclusion, DCPY-MA is a promising compound with a wide range of potential applications in various fields. Its stability, low toxicity, and unique properties make it a valuable tool for scientific research. Further studies on its properties and applications will likely lead to new discoveries and innovations in the future.
Métodos De Síntesis
DCPY-MA can be synthesized using a variety of methods, including the azo-coupling reaction between 3-chloroaniline and 4-dimethylaminobenzene diazonium salt, followed by reaction with ethyl 4-methoxycarbonyl-3-oxobutanoate. The final product is obtained after purification and isolation by column chromatography.
Aplicaciones Científicas De Investigación
DCPY-MA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DCPY-MA has shown promise as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
In materials science, DCPY-MA has been used as a dye in the fabrication of organic light-emitting diodes (OLEDs) due to its high fluorescence and stability. It has also been used as a colorimetric sensor for the detection of metal ions.
In analytical chemistry, DCPY-MA has been used as a reagent for the determination of various analytes, including amino acids and carbohydrates.
Propiedades
Número CAS |
172701-49-4 |
|---|---|
Nombre del producto |
Ethyl 1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazole-3-carboxylate |
Fórmula molecular |
C21H22ClN5O3 |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
ethyl 1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carboxylate |
InChI |
InChI=1S/C21H22ClN5O3/c1-5-30-21(28)18-19(29-4)20(27(25-18)17-8-6-7-14(22)13-17)24-23-15-9-11-16(12-10-15)26(2)3/h6-13H,5H2,1-4H3 |
Clave InChI |
UYGBPMKFNDFYFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)Cl |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)Cl |
Sinónimos |
ethyl 1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-p yrazole-3-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)
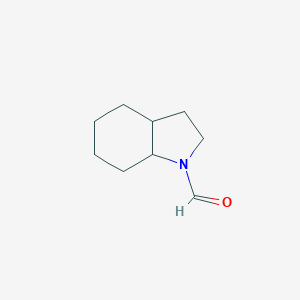


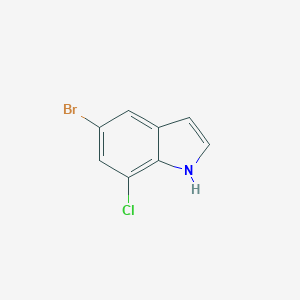
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
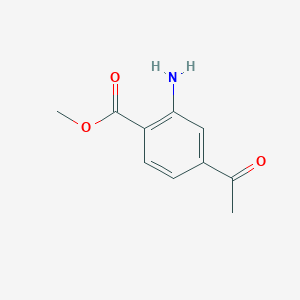
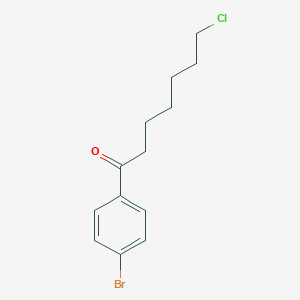

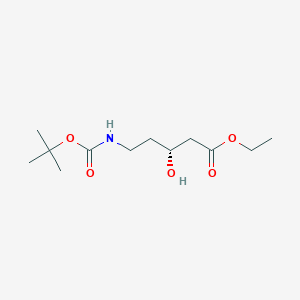
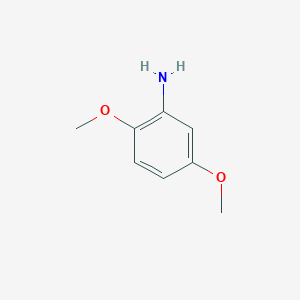
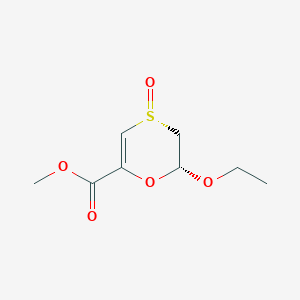
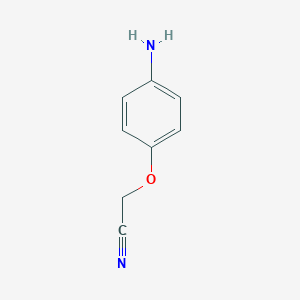
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)